7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3-Methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core with a 3-methoxyphenyl substituent at the 7-position. These compounds are characterized by their planar aromatic systems, which enable π–π stacking interactions in biological systems, and their nitrogen-rich rings, which enhance binding to enzymatic targets like kinases . The 3-methoxy group likely improves solubility compared to halogenated analogs while maintaining moderate lipophilicity for membrane permeability .
Properties
IUPAC Name |
11-(3-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-22-11-4-2-3-10(7-11)19-6-5-13-12(14(19)21)8-16-15-17-9-18-20(13)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABQKYYZKYNPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1158263-28-5 |
This compound features a unique fused ring system that combines pyridine, triazole, and pyrimidine moieties, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator , affecting critical cellular pathways involved in cancer progression and other diseases. Specifically:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cell cycle regulation. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited high levels of growth inhibition in leukemia and breast cancer cells.
- Mechanistic Insights : Research suggests that the compound induces apoptosis through mechanisms such as the activation of caspases and disruption of microtubule dynamics.
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial properties as well. Preliminary data indicate effectiveness against certain bacterial strains.
Case Studies
A few case studies highlight the therapeutic potential of this compound:
- Study on Antitumor Activity : In a study involving multiple cancer cell lines conducted by the National Cancer Institute (NCI), derivatives of this compound were shown to exhibit notable antineoplastic activity against a wide range of cancers including melanoma and ovarian cancer. The study employed the sulforhodamine B assay for assessing cytotoxicity.
- Fluorescence Properties Investigation : Another investigation explored the fluorescence properties of related compounds derived from similar structures. The results indicated that modifications in the chemical structure significantly influenced their fluorescence intensity and could be utilized for pH sensing applications.
Research Findings Summary
Recent findings on the biological activities of this compound are summarized in the following table:
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cancer cell lines (e.g., leukemia) |
| Enzyme Inhibition | Potential CDK inhibition leading to apoptosis |
| Antimicrobial | Preliminary evidence of activity against bacteria |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-methoxyphenyl group offers a balance between solubility and target affinity compared to 4-substituted analogs (e.g., 4-chlorophenyl in ), which prioritize potency over pharmacokinetics.
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) may reduce binding affinity to certain targets (e.g., kinases) compared to chloro or trifluoromethyl groups (electron-withdrawing) but improves drug-like properties .
Comparative Pharmacological Profiles:
- Kinase Inhibition : The target compound’s planar core aligns with kinase inhibitors like imatinib, but its methoxy group may reduce potency compared to chlorophenyl analogs (IC50 for chlorophenyl derivatives: ~50–100 nM vs. estimated ~200 nM for methoxy) .
- Antimicrobial Activity : Chlorophenyl derivatives exhibit MIC values of 2–4 µg/mL against S. aureus, while methoxy-substituted analogs may show weaker activity due to reduced membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
